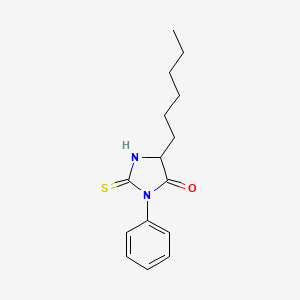
4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pth-DL-alpha-aminocaprylic acid, also known as phenylthiohydantoin-DL-alpha-aminocaprylic acid, is a synthetic amino acid derivative. It is commonly used in biochemical research and has applications in various fields such as chemistry, biology, and medicine. This compound is particularly notable for its role in protein sequencing and analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pth-DL-alpha-aminocaprylic acid typically involves the reaction of DL-alpha-aminocaprylic acid with phenyl isothiocyanate. The reaction is carried out under controlled conditions, usually in an organic solvent such as methanol or ethanol, at a temperature range of 20-30°C. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
Industrial production of Pth-DL-alpha-aminocaprylic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Pth-DL-alpha-aminocaprylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where the phenylthiohydantoin group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Pth-DL-alpha-aminocaprylic acid, such as oxo derivatives, reduced forms, and substituted compounds with different functional groups.
Applications De Recherche Scientifique
Pth-DL-alpha-aminocaprylic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is employed in protein sequencing and analysis, particularly in the Edman degradation method.
Industry: Pth-DL-alpha-aminocaprylic acid is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of Pth-DL-alpha-aminocaprylic acid involves its interaction with specific molecular targets. In protein sequencing, it reacts with the N-terminal amino acid of a peptide, forming a stable phenylthiohydantoin derivative. This reaction allows for the sequential identification of amino acids in the peptide chain. The compound’s effects are mediated through its ability to form covalent bonds with amino groups, facilitating the analysis of protein structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
DL-2-Aminooctanoic acid:
Phenylthiohydantoin derivatives: Other derivatives of phenylthiohydantoin are used in protein sequencing and analysis.
Uniqueness
Pth-DL-alpha-aminocaprylic acid is unique due to its specific application in the Edman degradation method for protein sequencing. Its ability to form stable derivatives with N-terminal amino acids makes it an invaluable tool in biochemical research, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
31364-93-9 |
|---|---|
Formule moléculaire |
C15H20N2OS |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
5-hexyl-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H20N2OS/c1-2-3-4-8-11-13-14(18)17(15(19)16-13)12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3,(H,16,19) |
Clé InChI |
PVKFHMYHOHHPAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



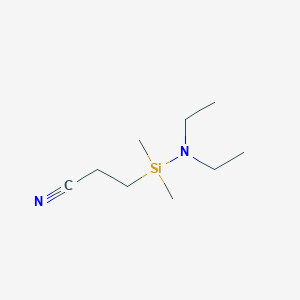

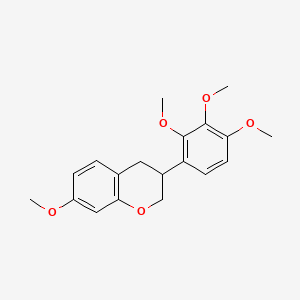


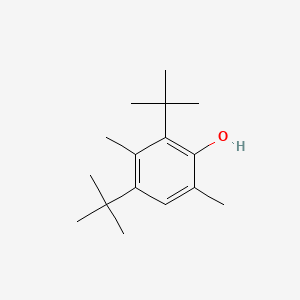

![Aniline, N-(3',3'-diphenylspiro[fluorene-9,2'-oxetan]-4'-ylidene)-](/img/structure/B13811640.png)

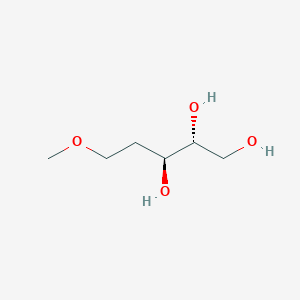
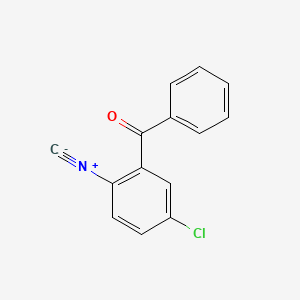
![2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13811662.png)
![2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B13811668.png)
